3-(Cyanomethoxy)benzamide
Description
Properties
IUPAC Name |
3-(cyanomethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVQWUVCIOHNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311939 | |
| Record name | 3-(Cyanomethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500866-02-4 | |
| Record name | 3-(Cyanomethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500866-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyanomethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethoxy)benzamide typically involves the reaction of 3-hydroxybenzamide with cyanomethylating agents. One common method is the reaction of 3-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, yielding this compound after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyanomethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The cyanomethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 3-(Carboxymethoxy)benzamide.
Reduction: 3-(Aminomethoxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(Cyanomethoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Cyanomethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyanomethoxy group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituent : Methyl (-CH₃) at position 3.
- Synthesis: Prepared via reaction of 3-methylbenzoic acid or its chloride with 2-amino-2-methyl-1-propanol .
- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Structural confirmation via X-ray crystallography (CCDC 1965367) .
- Contrast: The methyl group lacks the electron-withdrawing effect of the cyanomethoxy group, resulting in lower polarity and distinct reactivity in catalytic applications.
Nitazoxanide (2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide)
- Substituent : Acetoxy (-OAc) and nitro-thiazole groups.
- Application : Antiparasitic agent with broad-spectrum activity .
- Contrast: The nitro-thiazole moiety introduces heterocyclic complexity, whereas 3-(Cyanomethoxy)benzamide’s nitrile group may favor different pharmacokinetic interactions.
Indapamide
Physicochemical Properties
| Property | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Indapamide |
|---|---|---|---|
| Polarity | High (due to -CN) | Moderate (hydroxy and methyl groups) | High (sulfonamide) |
| IR Spectroscopy | C≡N stretch ~2240 cm⁻¹ | O–H stretch ~3300 cm⁻¹ | S=O stretch ~1350 cm⁻¹ |
| Solubility | Moderate in polar solvents | High in alcohols (due to hydroxy group) | Low in nonpolar solvents |
Forensic and Analytical Challenges
Benzamide derivatives are notoriously difficult to differentiate due to structural similarities. Techniques like GC-MS, HPLC, and IR spectroscopy are critical. The cyanomethoxy group’s distinct nitrile peak in IR (~2240 cm⁻¹) and unique retention times in chromatography can aid identification .
Biological Activity
3-(Cyanomethoxy)benzamide is an organic compound with the molecular formula CHNO. It features a benzamide structure substituted with a cyanomethoxy group at the 3-position of the benzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 176.17 g/mol
- InChI Key : FVVQWUVCIOHNGJ-UHFFFAOYSA-N
The compound's structure allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their catalytic activity. The cyanomethoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering relief in conditions characterized by excessive inflammation.
- Anticancer Properties : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating that it may inhibit tumor growth and induce apoptosis in malignant cells.
- Biochemical Probes : Its unique chemical properties make it suitable for use as a biochemical probe in research settings, allowing scientists to explore enzyme functions and interactions in greater detail.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells.
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| MCF-7 | 25 | 75% |
| A549 | 30 | 70% |
Case Study 2: Anti-inflammatory Effects
In a separate study, the anti-inflammatory effects of this compound were evaluated using a murine model of acute inflammation induced by carrageenan. The compound was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). Results showed a significant reduction in paw edema compared to the control group.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Comparative Analysis with Related Compounds
This compound can be compared with structurally related compounds to highlight its unique biological activity:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 3-Methoxybenzamide | Benzamide | Moderate anti-inflammatory |
| 3-(Aminomethoxy)benzamide | Benzamide with amino | Anticancer activity |
| 3-(Carboxymethoxy)benzamide | Benzamide with carboxyl | Limited biological activity |
The presence of the cyanomethoxy group in this compound enhances its reactivity and potential interactions within biological systems compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
